1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride
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Overview
Description
1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6ClF2N·HCl. It is a derivative of cyclopropane, featuring both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride typically involves the reaction of 2,2-difluorocyclopropanemethanol with thionyl chloride to form the corresponding chlorinated compound. This intermediate is then reacted with ammonia or an amine to yield the desired methanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Addition Reactions: The double bonds in the cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while reduction with lithium aluminum hydride produces the amine .
Scientific Research Applications
1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,2-difluorocyclopropyl)methanamine hydrochloride
- (1-chloro-2,2-difluorocyclopropyl)methanol
- (1-(2,2-difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine
Uniqueness
1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
2445791-57-9 |
---|---|
Molecular Formula |
C4H7Cl2F2N |
Molecular Weight |
178 |
Purity |
95 |
Origin of Product |
United States |
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